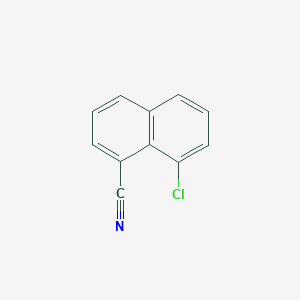

8-Chloronaphthalene-1-carbonitrile

Description

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, and its derivatives are foundational to modern organic chemistry, serving as versatile building blocks for a wide array of complex molecules. algoreducation.comnumberanalytics.com The unique electronic and structural properties of the naphthalene ring system allow for a diverse range of chemical transformations, making its derivatives valuable in materials science, pharmaceuticals, and agriculture. numberanalytics.comstudysmarter.co.ukwikipedia.org The introduction of various functional groups onto the naphthalene core can dramatically alter its reactivity and utility, leading to compounds with tailored properties.

Among the myriad of functional groups, the carbonitrile (cyano group, -C≡N) holds a special place in synthetic organic chemistry. wisdomlib.org Its strong electron-withdrawing nature and linear geometry influence the electronic properties of the molecule to which it is attached. Furthermore, the carbonitrile group is a versatile synthon, capable of being transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a key component in many synthetic strategies. researchgate.netebsco.com

This article focuses on a specific, yet significant, member of the functionalized naphthalene family: 8-Chloronaphthalene-1-carbonitrile. This compound incorporates both the naphthalene scaffold and the synthetically valuable carbonitrile group, along with a chlorine substituent, presenting a unique combination of chemical features.

Structure

3D Structure

Properties

CAS No. |

73399-88-9 |

|---|---|

Molecular Formula |

C11H6ClN |

Molecular Weight |

187.62 g/mol |

IUPAC Name |

8-chloronaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6ClN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H |

InChI Key |

MRKAEGFFJSEYHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=CC=C2)Cl |

Origin of Product |

United States |

Synthesis and Reactions of 8 Chloronaphthalene 1 Carbonitrile

A documented method for synthesizing 8-halonaphthalene-1-carbonitriles, including the chloro derivative, involves a three-step process. umn.edu A key step in this synthesis is the ring opening of 1H-naphtho[1,8-de] algoreducation.comnumberanalytics.comstudysmarter.co.uktriazine with the appropriate halide. umn.edu This approach has been reported to be high-yielding. umn.edu

While specific reactions involving 8-Chloronaphthalene-1-carbonitrile are not extensively detailed in the provided search results, its structure suggests potential reactivity at several sites. The carbonitrile group can undergo hydrolysis to form 8-chloronaphthalene-1-carboxylic acid or reduction to yield an aminomethyl derivative. The chlorine atom on the naphthalene (B1677914) ring could potentially be displaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. Furthermore, the aromatic rings of the naphthalene system can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing chloro and cyano groups.

Chemical and Physical Properties

The chemical and physical properties of 8-Chloronaphthalene-1-carbonitrile are summarized in the table below. These properties are crucial for its handling, purification, and use in further chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₆ClN |

| Molecular Weight | 187.62 g/mol |

| Monoisotopic Mass | 187.0188769 u |

| Topological Polar Surface Area | 23.8 Ų |

| Heavy Atom Count | 13 |

| Complexity | 230 |

Table 1: Physicochemical Properties of this compound. guidechem.com

The crystal structure of this compound has been determined and is reported to be isomorphous with the A polymorph of 8-bromonaphthalene-1-carbonitrile and naphthalene-1,8-dicarbonitrile, all exhibiting orthorhombic symmetry. umn.edu A notable feature in the crystal structure of the halocarbonitriles is the disorder in the positions of the halogen atom and the nitrile group. umn.edu

Spectroscopic Data

Direct Synthetic Routes

Direct synthetic routes offer efficient pathways to this compound, primarily through ring-opening reactions and classical Sandmeyer reactions.

Ring-Opening Reactions of 1H-Naphtho[1,8-de]umn.eduresearchgate.netwikipedia.orgtriazine with Halide Sources

A convenient and high-yielding method for the synthesis of 8-halonaphthalene-1-carbonitriles, including the chloro-derivative, involves the ring-opening of 1H-naphtho[1,8-de] umn.eduresearchgate.netwikipedia.orgtriazine. umn.eduresearchgate.netnii.ac.jp This triazine, a red crystalline solid, can be prepared from the diazotization of the commercially available naphthalene-1,8-diamine. guidechem.com

The key step is the reaction of the triazine with a suitable halide source. For the synthesis of this compound, the triazine is treated with a chloride source, which leads to the opening of the triazine ring and the formation of the desired product. This three-step synthesis, starting from naphthalene-1,8-diamine, is noted for its efficiency and high yields. umn.eduresearchgate.net The synthesis of the precursor, 1H-naphtho[1,8-de] umn.eduresearchgate.netwikipedia.orgtriazine, is achieved by reacting naphthalene-1,8-diamine with isobutyl nitrite (B80452) in a mixture of acetic acid and ethanol. guidechem.com

Sandmeyer Reaction Pathways for Naphthalene-Based Nitriles

The Sandmeyer reaction is a cornerstone of aromatic chemistry used to synthesize aryl halides and nitriles from aryl diazonium salts. wikipedia.orgmasterorganicchemistry.com This radical-nucleophilic aromatic substitution is initiated by a copper(I)-catalyzed one-electron transfer, which converts the diazonium salt into an aryl radical, releasing nitrogen gas. wikipedia.org The subsequent reaction with a copper(II) species introduces the halide or cyanide group onto the aromatic ring. wikipedia.org

This method has been historically used for the synthesis of this compound. researchgate.net The process typically starts with the diazotization of an appropriate amino-naphthalene precursor in the presence of an acid, followed by treatment with a copper(I) cyanide (CuCN) salt to introduce the nitrile group. masterorganicchemistry.comnih.gov For instance, 8-aminonaphthalene-1-carbonitrile can be diazotized and subsequently treated with a chloride source, or conversely, 8-chloronaphthalen-1-amine (B1355594) can be converted to its diazonium salt and then reacted with CuCN. researchgate.net The versatility of the Sandmeyer reaction makes it a fundamental tool for accessing various substituted naphthalenes. wikipedia.orgnih.gov

Synthesis and Functionalization of Related Halonaphthalene-Carbonitriles as Synthetic Intermediates

The synthesis of related 8-halonaphthalene-1-carbonitriles and their subsequent functionalization serve as indirect routes to the target compound or related valuable derivatives.

General Approaches to 8-Halonaphthalene-1-carbonitriles

A general and effective three-step synthesis for 8-halonaphthalene-1-carbonitriles (where halo = chloro, bromo, iodo) has been developed. researchgate.net The central part of this strategy is the ring-opening of 1H-naphtho[1,8-de] umn.eduresearchgate.netwikipedia.orgtriazine using the corresponding halide sources. umn.eduresearchgate.netnii.ac.jp This approach provides a unified method to access a range of 8-halo-substituted naphthalene-1-carbonitriles.

The table below summarizes the synthesis of the precursor 1H-naphtho[1,8-de] umn.eduresearchgate.netwikipedia.orgtriazine.

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| Naphthalene-1,8-diamine | Isobutyl nitrite | Acetic acid/Ethanol | 18-21°C | 79% | guidechem.com |

Palladium-Catalyzed Cyanation of Aryl Bromides (e.g., 8-Bromonaphthalene-1-carbonitrile)

Palladium-catalyzed cyanation represents a modern and versatile method for introducing a nitrile group onto an aromatic ring. nih.govrsc.org This cross-coupling reaction is particularly useful for converting aryl bromides and chlorides into their corresponding nitriles under relatively mild conditions and with high functional group tolerance. nih.gov While the direct cyanation of 8-bromonaphthalene-1-carbonitrile to this compound is not the typical transformation, this methodology is crucial for synthesizing related dinitrile compounds. For example, naphthalene-1,8-dicarbonitrile has been successfully synthesized from 8-bromonaphthalene-1-carbonitrile via a palladium-catalyzed cyanation of the aryl bromide. umn.eduresearchgate.net

This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source like potassium hexacyanoferrate(II) or zinc cyanide. nih.govorganic-chemistry.org The process has been refined to overcome challenges such as catalyst deactivation by cyanide ions. nih.gov

The following table presents an example of a palladium-catalyzed cyanation reaction.

| Starting Material | Catalyst/Ligand | Cyanide Source | Solvent | Temperature | Product | Reference |

| 8-Bromonaphthalene-1-carbonitrile | Pd(OAc)₂ | Zn(CN)₂ | N,N-Dimethylformamide | 120°C | Naphthalene-1,8-dicarbonitrile | researchgate.net |

Precursor Derivatization from 8-Chloronaphthalen-1-amine

The derivatization of readily available precursors like 8-chloronaphthalen-1-amine is a common strategy. nih.gov This amine can be converted into other functional groups through diazotization followed by a Sandmeyer or related reaction. chemicalbook.comchemicalbook.com For instance, 8-chloronaphthalen-1-amine can be converted into 1-bromo-8-chloronaphthalene. chemicalbook.comchemicalbook.com This reaction involves treating the amine with sodium nitrite and copper(I) bromide in the presence of an acid like p-toluenesulfonic acid. chemicalbook.com

While this example yields a bromo-derivative, the same principle applies to the synthesis of the nitrile. The diazotization of 8-chloronaphthalen-1-amine, followed by a Sandmeyer reaction with copper(I) cyanide, provides a direct route to this compound. researchgate.net This highlights the utility of 8-chloronaphthalen-1-amine as a versatile intermediate in the synthesis of peri-substituted naphthalenes.

The table below outlines the synthesis of a related compound from 8-chloronaphthalen-1-amine.

| Starting Material | Reagents | Solvent | Temperature | Yield | Product | Reference |

| 8-Chloronaphthalen-1-amine | TsOH·H₂O, NaNO₂, CuBr | Acetonitrile (B52724)/Water | -5°C to 25°C | 72% | 1-Bromo-8-chloronaphthalene | chemicalbook.comchemicalbook.com |

General Strategies for Naphthalene-Based Carbonitrile Synthesis

Carbon-Carbon Coupling Cyanation Reactions

The introduction of a nitrile group onto an aromatic ring is a fundamental C-C bond-forming reaction. wikipedia.org Classical methods have long been used for this purpose.

Sandmeyer Reaction : This reaction transforms an aryl amine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide reagent. wikipedia.orgwikipedia.orglscollege.ac.in This method is a powerful way to introduce a nitrile group in a position that might be difficult to access through direct substitution. organic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a copper(I)-catalyzed electron transfer that generates an aryl radical and releases nitrogen gas. wikipedia.orglscollege.ac.in For the synthesis of this compound, this would involve the diazotization of 8-chloronaphthalen-1-amine. nih.gov

Rosenmund-von Braun Reaction : This method involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide at high temperatures. nih.govwikipedia.org While effective, the harsh conditions and the difficulty in separating the product from copper byproducts have led to the development of improved, catalytic versions. nih.govorganic-chemistry.org

Transition Metal-Catalyzed Cyanation and Cross-Coupling Methodologies

Transition metal catalysis has revolutionized the synthesis of aryl nitriles, offering milder conditions, broader functional group tolerance, and higher efficiency compared to classical methods. rsc.orgresearchgate.net Palladium, nickel, and copper are the most extensively studied metals for these transformations. researchgate.netrsc.org A significant challenge in these reactions is the tendency of the cyanide ion to bind strongly to the metal center, which can deactivate the catalyst. nih.govchinesechemsoc.org Strategies to overcome this include using less toxic and more manageable cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]). nih.govsci-hub.seresearchgate.net

Palladium-catalyzed cyanation is a highly reliable and versatile method for synthesizing a wide array of aryl nitriles from aryl halides and pseudohalides. rsc.orgnih.govresearchgate.net The general catalytic cycle involves three key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. researchgate.net

Transmetalation/Cyanide Exchange : The halide on the palladium complex is exchanged for a cyanide group from a cyanide source.

Reductive Elimination : The aryl group and the cyanide group couple, forming the Ar-CN bond and regenerating the Pd(0) catalyst. researchgate.net

The first palladium-catalyzed cyanation was reported by Takagi in 1973. researchgate.netrsc.org Since then, significant advancements have been made, including the development of sophisticated phosphine ligands that enhance catalyst stability and reactivity, allowing for the cyanation of even challenging substrates like aryl chlorides. nih.govorganic-chemistry.org A specific protocol for synthesizing naphthalene-1,8-dicarbonitrile from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation has been reported, demonstrating the applicability of this method to the naphthalene (B1677914) core. umn.edu

Table 1: Examples of Palladium-Catalyzed Cyanation Systems for Aryl Halides

| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Substrate Scope | Citation |

| Pd(OAc)₂ | dppf | Zn(CN)₂ | DMA | 80-120 | Aryl bromides, triflates | organic-chemistry.org |

| Pd₂(dba)₃ | cataCXium® A | KCN | t-BuOH/H₂O | 100 | Aryl chlorides, bromides | researchgate.net |

| Palladacycle P1 | BrettPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | (Hetero)aryl chlorides, bromides | nih.gov |

| Pd(OAc)₂ | TMEDA/DPPE | Ethyl cyanoacetate | DMF | 130 | Aryl halides | rsc.org |

Nickel-catalyzed cyanation provides a more economical alternative to palladium-based systems for the synthesis of aryl nitriles. wikipedia.org These reactions can be applied to a variety of aryl halides and triflates. nih.govrsc.org One innovative approach uses acetonitrile as the cyanide source, proceeding through a C-CN bond cleavage mechanism assisted by a silyl-dihydropyrazine reagent, which acts as both a reductant and a silylating agent. nih.govrsc.org Nickel catalysts, particularly with ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), have also proven effective in the cyanation of aryl thioethers, activating C–S bonds for C–C bond formation. acs.org

Table 2: Examples of Nickel-Catalyzed Cyanation Systems

| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Substrate Scope | Citation |

| Ni(MeCN)₆₂ | 1,10-phenanthroline | Acetonitrile | Acetonitrile | 80-100 | Aryl halides, triflates | nih.govrsc.org |

| Ni(COD)₂ | dcype | Zn(CN)₂ | Toluene/Dioxane | 110 | Aryl thioethers | acs.org |

| NiCl₂(dppp) | --- | Alkyl isocyanides | Dioxane | 120 | Aryl/alkenyl halides | rsc.org |

| Ni(0) | --- | 1,4-dicyanobenzene | --- | Room Temp (Visible Light) | Aryl halides | organic-chemistry.org |

Copper-catalyzed reactions are the oldest transition-metal-mediated methods for aryl nitrile synthesis, with the Rosenmund-von Braun and Sandmeyer reactions being prime examples. organic-chemistry.orgnih.gov Modern advancements have led to the development of catalytic systems that operate under milder conditions. nih.gov An efficient domino reaction has been developed where an aryl bromide first undergoes a halide exchange with an iodide salt, followed by cyanation, all catalyzed by a copper(I) iodide/diamine ligand system. organic-chemistry.org This approach avoids the use of polar solvents, which simplifies product isolation. organic-chemistry.org Copper catalysis is also central to the Sandmeyer reaction, which converts aryl amines to nitriles via diazonium salts. wikipedia.orglscollege.ac.in

Table 3: Examples of Copper-Catalyzed Cyanation Systems

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Reaction Type | Citation |

| CuI | N,N'-dimethylethylenediamine | NaCN (+KI) | Toluene | 110 | Domino Halogen Exchange-Cyanation | organic-chemistry.org |

| CuCN | --- | --- | --- | Varies | Sandmeyer Reaction | wikipedia.orglscollege.ac.in |

| CuBr/CuBr₂ | 1,10-phenanthroline | KCN | Acetonitrile | 20-25 | Sandmeyer Bromination/Cyanation | nih.gov |

| Stoichiometric CuCN | --- | --- | High Temp | High Temp | Rosenmund-von Braun Reaction | nih.govwikipedia.org |

Multicomponent Reaction Approaches for Carbonitrile Architectures

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org While not typically used for the direct synthesis of simple aryl nitriles like this compound, MCRs are powerful tools for constructing more complex molecules that feature a carbonitrile group. numberanalytics.com

The Strecker synthesis, first reported in 1850, is a classic MCR that produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov The Ugi reaction is another prominent MCR that uses an isonitrile as a key component to create peptide-like structures. numberanalytics.com These reactions showcase the utility of the nitrile or isonitrile group in convergent synthetic strategies to rapidly build molecular complexity. numberanalytics.comtechniques-ingenieur.fr

Strategies Involving Carbon-Cyanide Bond Cleavage for Advanced Transformations

The carbon-cyanide (C–CN) bond in aryl nitriles is notably strong and stable, with a bond dissociation energy of approximately 130 kcal/mol, making its cleavage a significant synthetic challenge. chemrxiv.org However, recent advancements in transition-metal catalysis have unveiled strategies to activate this bond, enabling novel transformations where the nitrile group acts as a leaving group or a transferable cyano source. chemrxiv.orgresearchgate.net These methods, broadly applicable to aryl nitriles, offer potential pathways for the advanced functionalization of this compound.

The primary approaches for C–CN bond activation are categorized as decyanation (removal of the nitrile) and decyanative functionalization (replacement of the nitrile with another group). researchgate.net

Decyanative Functionalization: This strategy involves the replacement of the cyano group with other functionalities. Palladium- and nickel-based catalysts have been particularly effective in this domain. For instance, palladium-catalyzed protocols have been developed for the C–H cyanation of other molecules, using aryl nitriles as the cyano-group donor. nih.govacs.org This transformation proceeds via a directed C–CN activation, where a directing group on the aryl nitrile facilitates the cleavage. nih.govacs.org Similarly, nickel catalysts have been employed for the thiolation of aryl nitriles, providing access to functionalized aryl thioethers. researchgate.net A significant breakthrough is the nickel-catalyzed carbon isotope exchange on aromatic nitriles, which proceeds through a reversible C-CN bond cleavage and allows for late-stage radiolabeling of nitrile-containing pharmaceuticals. chemrxiv.org

Reductive Decyanation: This process involves the complete removal of the nitrile group, replacing it with a hydrogen atom. nih.govresearchgate.net While classical methods use harsh alkali metal dissolving conditions, modern approaches utilize transition-metal catalysis for greater functional group tolerance. nih.govresearchgate.net These reactions are valuable as they allow the nitrile to be used as a "phantom" group—leveraging its electron-withdrawing properties to direct other reactions before being removed. researchgate.net

The table below summarizes key catalytic systems developed for the transformation of aryl nitriles via C–CN bond cleavage, which could be hypothetically applied to this compound.

| Catalytic System | Transformation | Aryl Nitrile Substrate Scope | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | C–H Cyanation (Cyano Transfer) | Aryl nitriles with phenoxy-directing group | Transfers CN group to indoles; high regioselectivity. nih.govacs.org |

| Ni(cod)₂ / Ligand | Thiolation | Benzonitriles, Naphthonitriles | Scalable process, high functional group tolerance. researchgate.net |

| Ni(cod)₂ / IPr | Carbon Isotope Exchange | Diverse (hetero)aryl nitriles | Enables late-stage 13C/14C labeling via reversible decyanation. chemrxiv.org |

| Ni(0) / Lewis Acid | Domino Reaction with Alkynes | Aryl nitriles | Forms indenes with chiral all-carbon quaternary centers. researchgate.net |

| Li or Na / NH₃ | Reductive Decyanation | General aryl and alkyl nitriles | Classical method; can be coupled with Birch reduction. nih.gov |

Nitrile Oxide-Mediated Cycloaddition Reactions in Naphthalene Systems

The 1,3-dipolar cycloaddition is a powerful, convergent reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org A prominent example is the reaction between a nitrile oxide (a 1,3-dipole) and a dipolarophile (typically an alkene or alkyne) to yield isoxazolines or isoxazoles, respectively. nih.govresearchgate.net While the nitrile functionality in this compound itself does not act as a nitrile oxide, the naphthalene framework is a key structural motif in many biologically active molecules, making the synthesis of naphthalene-fused or naphthalene-substituted isoxazoles highly relevant. arabjchem.orgresearchgate.net

These reactions can be applied to naphthalene systems in two primary ways:

Naphthalene as the Dipolarophile: A suitable double bond within a naphthalene derivative can react with a nitrile oxide.

Naphthalene-Derived Nitrile Oxide: A naphthalene precursor, such as a naphthaldehyde oxime, can be oxidized in situ to generate a naphthalene-fused nitrile oxide, which then reacts with a dipolarophile.

Research has demonstrated the viability of the second approach. For example, 1-naphthyl carbaldehyde oxime has been successfully used to generate the corresponding nitrile oxide, which undergoes intramolecular cycloaddition to form a naphthopyranoisoxazoline. researchgate.netmdpi.com This highlights the potential for creating complex polycyclic systems based on the naphthalene core. The synthesis of various isoxazole-naphthalene derivatives has been reported, driven by the search for novel compounds with applications as anti-tubulin agents and antimicrobial compounds. arabjchem.orgijmspr.in

The table below presents examples of naphthalene-containing heterocyclic systems synthesized via nitrile oxide cycloadditions.

| Naphthalene Precursor | Reaction Partner | Product Type | Significance |

|---|---|---|---|

| 2-(Alkenyloxy)naphthalene-1-carbaldehyde oxime | Intramolecular | Naphthopyranoisoxazolines | Direct synthesis of novel polycyclic systems. researchgate.net |

| 1-Naphthol derived chalcones | Hydroxylamine | Naphthalene-substituted isoxazoles | Synthesis of potential antimicrobial agents. ijmspr.in |

| Naphthyl methanone (B1245722) derivatives | Hydroxylamine hydrochloride | Naphthalene-isoxazole hybrids | Development of novel anti-tubulin agents for cancer therapy. arabjchem.org |

| Naphthalyne precursor | Nitrone | Naphtha isoxazolidine (B1194047) derivatives | Generation of naphthalyne for reaction with nitrones (a related 1,3-dipole). scispace.com |

Advanced Synthetic Techniques and Process Optimization

The synthesis of specialized chemical compounds like this compound benefits immensely from advancements in process technology that enhance efficiency, safety, and scalability.

Application of Flow Chemistry for Enhanced Synthesis

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical transformations, particularly those that are hazardous, require precise control, or are intended for large-scale production. sci-hub.se The synthesis of aryl nitriles, a key step in producing this compound, often involves toxic reagents (e.g., metal cyanides) and highly reactive intermediates (e.g., diazonium salts), making it an ideal candidate for flow chemistry applications. rsc.orgresearchgate.net

Key advantages of using flow chemistry for nitrile synthesis include:

Enhanced Safety: Unstable and hazardous intermediates, such as diazonium salts formed during the Sandmeyer reaction, are generated and consumed in situ within the reactor coil. sci-hub.seresearchgate.net This minimizes their accumulation, drastically reducing the risk of explosion associated with batch diazotization.

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction temperature and mixing. This leads to higher yields, fewer byproducts, and improved reproducibility. sci-hub.se

Scalability: Scaling up a flow process typically involves running the system for a longer duration or "numbering up" by using multiple reactors in parallel, which is often more straightforward and predictable than re-optimizing a large-scale batch reactor. rsc.org

Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, enabling transformations that are difficult or impossible in standard batch equipment. acs.org For example, a catalyst-free protocol for converting carboxylic acids to nitriles has been developed using supercritical acetonitrile at 350 °C and 65 bar. acs.org

The Sandmeyer reaction, a fundamental method for converting an arylamine (e.g., 8-amino-1-chloronaphthalene) to a nitrile, has been successfully adapted to a continuous flow process. sci-hub.seresearchgate.net This involves the continuous generation of the diazonium salt in one reactor, which is then immediately streamed into a second reactor for quenching with a copper cyanide solution.

The following table compares a traditional batch Sandmeyer reaction with a continuous flow process, illustrating the improvements achieved.

| Parameter | Batch Process (Sandmeyer Chlorination) | Continuous Flow Process (Sandmeyer Chlorination) |

|---|---|---|

| Reaction Time | Hours | Minutes (e.g., 1-10 min residence time). sci-hub.se |

| Safety Profile | Risk of accumulation of explosive diazonium salts. | Hazardous intermediates are generated and consumed in small volumes in situ. researchgate.net |

| Process Control | Difficult to control exotherms in large volumes. | Excellent heat transfer allows for precise temperature control. sci-hub.se |

| Scalability | Requires significant re-development and safety reviews. | Achieved by extending run time or numbering-up; higher productivity. researchgate.net |

| Yield | Variable, often moderate. | Often higher and more reproducible due to optimized control. sci-hub.se |

Reactivity and Transformations of the Nitrile Group

The nitrile group in this compound is a valuable functional handle for the synthesis of various nitrogen-containing heterocycles and other functional groups. researchgate.net Its electrophilic carbon atom is susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons, allowing for a diverse range of reactions. researchgate.netlibretexts.org

The nitrile functionality can be readily transformed into other key chemical groups, such as amines, aldehydes, and carboxylic acids, providing pathways to a variety of derivatives. vanderbilt.eduopenstax.org

Reduction to Amines: The reduction of the nitrile to a primary amine, (8-chloronaphthalen-1-yl)methanamine, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). openstax.org This reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. openstax.org Subsequent aqueous workup yields the primary amine. openstax.org

Partial Reduction to Aldehydes: A more controlled reduction to form 8-chloronaphthalene-1-carbaldehyde (B172231) can be accomplished using diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org DIBAL-H delivers a single hydride to the nitrile, forming an imine intermediate that is stable at low temperatures and is hydrolyzed to the aldehyde upon workup. libretexts.org

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to 8-chloronaphthalene-1-carboxylic acid under either acidic or basic conditions. openstax.org Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to an amide intermediate which is subsequently hydrolyzed to the carboxylate salt. openstax.org Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water.

A summary of these transformations is presented in the table below.

| Starting Material | Reagent(s) | Product | Reference |

| This compound | 1. LiAlH4 2. H2O | (8-Chloronaphthalen-1-yl)methanamine | openstax.org |

| This compound | 1. DIBAL-H 2. H2O | 8-Chloronaphthalene-1-carbaldehyde | libretexts.org |

| This compound | H3O+ or OH-, H2O | 8-Chloronaphthalene-1-carboxylic acid | openstax.org |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. researchgate.net These reactions are valuable for the construction of complex molecular architectures.

[3+2] Cycloaddition with Azides: The reaction of nitriles with azides is a well-established method for the synthesis of tetrazoles. In the case of this compound, a [3+2] cycloaddition with an azide (B81097), such as sodium azide, would yield a tetrazole derivative. This reaction is often catalyzed by a Lewis acid or proceeds under thermal conditions.

While specific examples for this compound are not prevalent in the searched literature, the general reactivity of aryl nitriles suggests its capability to undergo such transformations. researchgate.net The general scheme for this reaction is shown below.

![[3+2] Cycloaddition Reaction](https://i.imgur.com/image.png)

Figure 1. General scheme for the [3+2] cycloaddition of an aryl nitrile with an azide to form a tetrazole.

Reactivity of the Chlorine Substituent

The chlorine atom at the C8 position of this compound is susceptible to replacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions. nih.gov The reactivity of this aryl chloride is influenced by the electron-withdrawing nature of the nitrile group, although the effect is transmitted through the naphthalene ring system.

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom in this compound is generally challenging due to the high energy of the Meisenheimer-like intermediate. However, under forcing conditions or with highly activated nucleophiles, substitution can occur. The presence of the nitrile group can activate the ring towards nucleophilic attack, albeit less effectively than a nitro group. nih.gov

A more versatile approach for the derivatization of the chlorine position is through metal-catalyzed cross-coupling reactions. scispace.com These reactions offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl chloride with a boronic acid or boronate ester in the presence of a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C8 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with primary or secondary amines. This provides a direct route to 8-amino-naphthalene-1-carbonitrile derivatives.

Sonogashira Coupling: The palladium- and copper-catalyzed Sonogashira coupling allows for the reaction of the aryl chloride with a terminal alkyne, leading to the formation of an 8-alkynylnaphthalene-1-carbonitrile derivative.

Cyanation: The chlorine can be displaced by a cyanide group to yield naphthalene-1,8-dicarbonitrile. This transformation is typically achieved using a palladium catalyst with a cyanide source like zinc cyanide or potassium cyanide. Research has shown the synthesis of naphthalene-1,8-dicarbonitrile from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation, a reaction that is expected to be translatable to the chloro-analogue, potentially with different catalyst systems or reaction conditions. umn.edu

The following table summarizes potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst, Base | 8-R-naphthalene-1-carbonitrile |

| Buchwald-Hartwig | R-NH2 | Pd catalyst, Base | 8-(R-amino)naphthalene-1-carbonitrile |

| Sonogashira | R-C≡CH | Pd catalyst, Cu catalyst, Base | 8-(R-alkynyl)naphthalene-1-carbonitrile |

| Cyanation | M-CN (e.g., Zn(CN)2) | Pd catalyst | Naphthalene-1,8-dicarbonitrile |

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the reactions described above are well-established for general aryl systems and are applicable to this compound.

Nitrile Reduction: The mechanism of nitrile reduction with LiAlH4 involves the nucleophilic addition of hydride ions. openstax.org The first addition forms an imine anion, which is then further reduced to a dianion before being protonated to the amine. openstax.org With DIBAL-H, the reaction is controlled to stop at the imine stage, which is then hydrolyzed to the aldehyde. libretexts.org

Metal-Catalyzed Cross-Coupling: The catalytic cycles of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, generally involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig and Sonogashira): The coupling partner is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, and the desired product is released, regenerating the palladium(0) catalyst.

The efficiency and selectivity of these reactions are highly dependent on the choice of palladium catalyst, ligands, base, and solvent.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 8-chloronaphthalene-1-carbonitrile, ¹H, ¹³C, and ¹⁵N NMR studies offer precise information about the electronic environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling constants of the six aromatic protons are influenced by the anisotropic effects of the naphthalene (B1677914) ring system and the electronic effects of the chloro and cyano substituents.

Based on the analysis of related 8-halonaphthalene-1-carbonitriles, the proton signals can be assigned. researchgate.net The protons on the naphthalene ring system will show characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. The electron-withdrawing nature of the chlorine and nitrile groups will generally deshield the nearby protons, causing them to appear at a lower field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-2 | ~7.7-7.9 |

| H-3 | ~7.4-7.6 |

| H-4 | ~7.9-8.1 |

| H-5 | ~7.6-7.8 |

| H-6 | ~7.5-7.7 |

| H-7 | ~8.0-8.2 |

Note: These are estimated values based on data for analogous compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. This compound will display eleven distinct signals corresponding to its eleven carbon atoms. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electronegative substituents.

The two quaternary carbons, C-1 (bearing the cyano group) and C-8 (bearing the chloro group), are expected to have characteristic chemical shifts. The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. The aromatic carbons will resonate in the region of 120-145 ppm. The carbon atom attached to the chlorine (C-8) will be deshielded, shifting its signal downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~110-115 |

| C-2 | ~130-132 |

| C-3 | ~127-129 |

| C-4 | ~128-130 |

| C-4a | ~133-135 |

| C-5 | ~125-127 |

| C-6 | ~126-128 |

| C-7 | ~131-133 |

| C-8 | ~135-138 |

| C-8a | ~130-132 |

| C≡N | ~117-119 |

Note: These are estimated values based on data for analogous compounds and general principles of ¹³C NMR spectroscopy. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorptions arising from π-π* electronic transitions within the naphthalene ring system. Naphthalene and its derivatives typically exhibit three main absorption bands. For this compound, these bands are expected to be observed in the ultraviolet region. The positions and intensities of these bands can be influenced by the chloro and cyano substituents, which can cause a bathochromic (red) or hypsochromic (blue) shift.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Band | Wavelength Range (nm) | Transition |

| Band I | ~310-330 | ¹La |

| Band II | ~280-300 | ¹Lb |

| Band III | ~220-240 | ¹Bb |

Note: These are estimated values based on the UV-Vis spectra of related naphthalene derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides information about the vibrational modes of its functional groups. The most characteristic absorption would be the C≡N stretching vibration of the nitrile group, which is expected to appear as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹.

Other significant absorptions include the C-H stretching vibrations of the aromatic ring, typically observed above 3000 cm⁻¹, and the C=C stretching vibrations of the naphthalene ring, which appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. A study on a related compound, 8-bromonaphthalene-1-carbonitrile, showed a characteristic nitrile stretch at 2226 cm⁻¹, suggesting a similar value for the chloro-analogue. researchgate.net

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₆ClN), the expected monoisotopic mass can be calculated with high accuracy. The presence of the chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope.

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom or the cyano group, leading to the formation of characteristic fragment ions.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | [C₁₁H₆³⁵ClN]⁺ | 187.0189 |

| [M+2]⁺ | [C₁₁H₆³⁷ClN]⁺ | 189.0160 |

| [M-Cl]⁺ | [C₁₁H₆N]⁺ | 152.0500 |

| [M-CN]⁺ | [C₁₀H₆Cl]⁺ | 161.0158 |

Electrochemical Characterization Methods

Electrochemical methods are pivotal in determining the redox potentials and reaction mechanisms of organic molecules. For this compound, these techniques would provide insight into the ease of its reduction or oxidation and the stability of the resulting charged species.

Research on the electrochemical reduction of 1-chloronaphthalene (B1664548) has shown that direct dechlorination is often a challenging process. aanda.orgnih.govriken.jpacs.orgtandfonline.com These studies, typically conducted in non-aqueous solvents like dimethylformamide (DMF) with a supporting electrolyte such as tetra-n-butylammonium perchlorate (B79767) (TBAP), indicate that the reduction potential of 1-chloronaphthalene is quite negative. nih.govriken.jp It is often observed that the direct electrochemical reduction suffers from low current density, suggesting passivation of the electrode surface. aanda.orgriken.jp

A more efficient reduction is often achieved through a mediated process. aanda.orgnih.govarxiv.org In the case of 1-chloronaphthalene, its reduction product, naphthalene, can be further reduced to the naphthalene radical anion at a more negative potential. aanda.orgnih.gov This radical anion is a potent reducing agent and can mediate the dechlorination of the parent chloronaphthalene molecule in a catalytic cycle. aanda.orgnih.govarxiv.org This autocatalytic process significantly enhances the rate and efficiency of the dechlorination. nih.govarxiv.org

Given these findings, it is anticipated that this compound would exhibit a similar electrochemical behavior. The presence of the electron-withdrawing nitrile group would likely make the initial reduction slightly less difficult compared to 1-chloronaphthalene. However, a mediated reduction pathway involving the formation of the corresponding naphthalene radical anion would still be a probable and more efficient route for its electrochemical dechlorination. A typical CV experiment would likely show an irreversible reduction wave at a negative potential, corresponding to the cleavage of the carbon-chlorine bond.

A study on various naphthalene derivatives using cyclic voltammetry on a glassy carbon electrode provides further context. This research correlated the oxidation potentials with the energies of the highest occupied molecular orbitals (HOMO), demonstrating the influence of substituents on the electrochemical properties.

| Compound | Electrochemical Behavior | Key Findings |

| 1-Chloronaphthalene | Difficult direct reduction; mediated reduction via naphthalene radical anion. aanda.orgnih.govriken.jp | Reduction potential is highly negative; electrode passivation can occur. aanda.orgriken.jp |

| Naphthalene Derivatives | Oxidation potentials correlate with HOMO energies. | Substituents significantly influence redox properties. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical ions. In the context of this compound, EPR spectroscopy would be an invaluable tool for studying its radical anion, which could be generated electrochemically or through chemical reduction.

While no specific EPR studies on the radical anion of this compound have been found, the principles of EPR applied to aromatic radical ions are well-established. The EPR spectrum of the this compound radical anion would provide detailed information about its electronic structure. The g-factor would be characteristic of an organic radical, and more importantly, the hyperfine coupling constants (hfc's) would reveal the extent of the interaction of the unpaired electron with the magnetic nuclei (¹H, ¹³C, and ¹⁴N) within the molecule.

The distribution of the spin density across the naphthalene ring system and the nitrile group could be mapped by analyzing these hyperfine couplings. This information is crucial for understanding the reactivity and stability of the radical anion. For instance, large hyperfine couplings to the naphthalene protons would indicate significant delocalization of the unpaired electron onto the aromatic rings. The coupling to the ¹⁴N nucleus of the nitrile group would provide insight into the electron-withdrawing nature of this substituent in the radical anion state.

In a related context, EPR spectroscopy has been used to study the C₅₉N• radical in a 1-chloronaphthalene solution, demonstrating the utility of this technique in a similar chemical environment.

| Technique | Information Obtainable for this compound Radical Anion |

| EPR Spectroscopy | g-factor, hyperfine coupling constants (hfc's) with ¹H, ¹³C, and ¹⁴N nuclei. |

| Analysis of hfc's | Spin density distribution, electronic structure, and delocalization of the unpaired electron. |

Other Advanced Spectroscopic Methodologies for Chemical Analysis

Beyond the core techniques, a suite of other advanced spectroscopic methods can be employed for a more profound characterization of this compound.

Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy, coupled with time-of-flight mass spectrometry, has been used to study naphthalene and its derivatives in the gas phase. aanda.org This technique provides information about the electronic transitions of the molecule. For substituted naphthalenes, it has been shown that the electronic absorption bands are sensitive to the nature and position of the substituents. aanda.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding. A detailed analysis of the vibrational spectra of 2-amino-1-naphthalenesulfonic acid, a related substituted naphthalene, was performed using both experimental techniques and density functional theory (DFT) calculations. arxiv.org Such an approach for this compound would allow for the assignment of its characteristic vibrational modes, including the C-Cl and C≡N stretching frequencies, providing a spectroscopic fingerprint for the molecule.

Advanced studies on peri-substituted naphthalenes have utilized X-ray crystallography and computational methods to investigate the distortion of the naphthalene ring due to steric repulsion between substituents. nih.gov Given the substitution pattern of this compound, such studies could reveal potential out-of-plane distortions of the aromatic system.

Furthermore, techniques like atomic force microscopy-based infrared spectroscopy (AFM-IR) are emerging for probing chemical interactions at interfaces with high spatial resolution, which could be relevant for studying the compound's behavior on surfaces. acs.org

| Technique | Application to this compound | Information Gained |

| Resonance Enhanced Multiphoton Ionization (REMPI) | Gas-phase electronic spectroscopy. aanda.org | Electronic transition energies and substituent effects. aanda.org |

| FT-IR and Raman Spectroscopy | Vibrational mode analysis. arxiv.org | Molecular fingerprint, bond strengths, and structural information. arxiv.org |

| X-ray Crystallography & DFT | Structural analysis of steric effects. nih.gov | Naphthalene ring distortion and molecular geometry. nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of many-body systems. researchgate.net It has proven to be a highly effective method for modeling the properties of molecules like 8-chloronaphthalene-1-carbonitrile with a favorable balance of accuracy and computational cost. researchgate.net The theory's fundamental principle is that the energy of a molecule can be determined from its electron density. uci.edu

DFT calculations allow for the determination of various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For substituted naphthalenes, DFT is employed to understand how different functional groups influence the electronic landscape of the parent naphthalene (B1677914) core. samipubco.com

Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This optimized structure is crucial for the accurate prediction of other molecular properties. arxiv.org

The crystal structure of this compound has been determined experimentally to have orthorhombic symmetry and is isomorphous with its bromo- and dicarbonitrile analogs. umn.edu A key finding from the crystallography is the disorder in the positions of the chlorine atom and the nitrile group. umn.edu Computational geometric optimization would seek to model this planarity and understand the energetic factors contributing to the observed crystal packing. Conformational analysis, while more critical for flexible molecules, would confirm the rigid, planar structure of the naphthalene system as the dominant low-energy state. chemrxiv.orgresearchgate.net

The electronic structure dictates the chemical behavior of a molecule. DFT provides a detailed picture of how electrons are distributed within this compound and the energies of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. edu.krdschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. physchemres.org The energy of this gap can be used to calculate several global reactivity descriptors. For the parent molecule, naphthalene, DFT calculations have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The introduction of an electron-withdrawing nitrile group and a halogen like chlorine is expected to influence this value by altering the energies of the frontier orbitals.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. schrodinger.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. edu.krd |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. researchgate.net |

| Global Electrophilicity (ω) | μ² / (2η) | An index for the energy lowering of a system when it accepts electrons. researchgate.net |

This table outlines the theoretical parameters that are calculated from HOMO and LUMO energies obtained via DFT to predict the chemical behavior of a molecule.

DFT calculations can generate a map of the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the electronegative chlorine atom and the nitrogen atom of the nitrile group would be expected to create regions of negative electrostatic potential. In contrast, the hydrogen atoms on the naphthalene ring would exhibit positive potential. This mapping is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions.

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. researchgate.netrsc.org TD-DFT can accurately predict the energies of electronic transitions, which correspond to the absorption of light by a molecule. rsc.org

By calculating the transition energies and oscillator strengths, TD-DFT allows for the simulation of UV-Visible absorption spectra. rsc.org This is crucial for understanding the photophysical properties of this compound. The method can determine the nature of the excited states, for instance, whether they involve local excitations on the naphthalene ring or exhibit charge-transfer character. researchgate.net These calculations provide a direct link between the molecule's electronic structure and its experimentally observed spectroscopic signatures. researchgate.net

Electronic Structure Characterization

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using DFT, is instrumental in elucidating the detailed pathways of chemical reactions. chemrxiv.org By mapping the potential energy surface, researchers can identify transition states, intermediate structures, and reaction energy barriers. This provides a step-by-step understanding of how reactants are converted into products.

For this compound, computational methods could be applied to investigate its synthesis, such as the ring-opening of 1H-naphtho[1,8-de] umn.eduedu.krdrsc.orgtriazine, which is a key step in one reported synthetic route. umn.edu By modeling the energies of all species involved in the reaction, DFT can help optimize reaction conditions and explain observed product distributions. These theoretical investigations can provide mechanistic insights that are often inaccessible through experimental means alone. chemrxiv.org

Modeling of Intermolecular Interactions

The study of intermolecular interactions in this compound is crucial for understanding its crystal packing, solid-state properties, and potential applications in materials science. Computational chemistry provides powerful tools to model and analyze these non-covalent interactions, offering insights that are often difficult to obtain through experimental methods alone. Methodologies such as Hirshfeld surface analysis, PIXEL calculations, and energy framework analysis are employed to provide a detailed understanding of the forces governing the supramolecular assembly of this molecule.

To further dissect the energetic contributions of these interactions, PIXEL calculations can be employed. This method calculates the interaction energies between molecular pairs in a crystal lattice and decomposes them into coulombic, polarization, dispersion, and repulsion components. This allows for a precise quantification of the nature and strength of the non-covalent interactions. acs.org For instance, the interaction between the cyano group of one molecule and a hydrogen atom of another can be characterized in terms of its electrostatic and dispersion contributions.

Energy framework analysis provides a visual representation of the interaction energies within the crystal lattice, highlighting the topological arrangement and relative strengths of intermolecular interactions. acs.org By calculating electrostatic and dispersion energy components, it is possible to construct energy frameworks that illustrate the pathways of strongest interaction, which are critical for understanding the mechanical and electronic properties of the material. acs.org

Theoretical studies on related naphthalene derivatives have demonstrated the importance of a detailed analysis of intermolecular interactions. For example, in naphthalene tetracarboxylic diimide derivatives, density functional theory (DFT) calculations have shown that transfer integrals, which are crucial for electron transport, are highly sensitive to the relative orientations of the molecules, which are in turn governed by intermolecular interactions. rsc.org Similarly, investigations into naphthalene diimide and pyrene (B120774) complexes using DFT have elucidated the role of π-π stacking and charge-transfer attractions in the stabilization of donor-acceptor complexes. nih.gov The study of overcrowded naphthalene systems, such as octachloronaphthalene, has revealed the intricate balance between peri-interactions (intramolecular) and intermolecular forces in determining the molecular geometry and crystal packing. acs.org

Table 1: Representative Data from PIXEL Calculations for a Hypothetical this compound Dimer

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

| C–H···N | -8.5 | -2.1 | -15.3 | 9.7 | -16.2 |

| C–H···Cl | -4.2 | -1.5 | -12.8 | 7.1 | -11.4 |

| π···π Stacking | -12.3 | -5.6 | -25.4 | 18.9 | -24.4 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from PIXEL calculations. Actual values would require specific computational studies on this compound.

Prediction of Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics, can be effectively predicted and rationalized through computational methods. Quantum chemical calculations are instrumental in understanding how the electronic structure of the molecule governs its interaction with light.

The introduction of both a chloro and a cyano group onto the naphthalene core is expected to significantly influence its photophysical behavior. The cyano group, being an electron-withdrawing group, can enhance intramolecular charge transfer (ICT) characteristics in the excited state. mdpi.com This can lead to solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. mdpi.com Computational studies on related peri-substituted acyl pyrrolyl naphthalenes have shown that the change in partial charges on atoms upon excitation confirms the ICT character of the excited state. mdpi.com

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the absorption and emission maxima of organic molecules. mdpi.com While these calculations can reproduce solvent trends, they sometimes overestimate absorption energies and underestimate emission energies, leading to predicted Stokes shifts that can be larger than experimental values. mdpi.com

The photophysical properties of naphthalene derivatives are highly tunable by substitution. Studies on naphthalene-substituted oligothiophenes have demonstrated how absorption and fluorescence spectra can be systematically investigated. researchgate.net Similarly, research on silyl-substituted naphthalenes has shown that the introduction of substituents can cause bathochromic (red) shifts in absorption maxima and increases in fluorescence intensities. mdpi.com The presence of electron-donating or electron-withdrawing groups can dramatically influence these properties. mdpi.com

In the case of this compound, the chlorine atom, through its inductive and mesomeric effects, will also alter the electronic landscape of the naphthalene ring system, further modulating the photophysical properties. uva.es Theoretical investigations into cyanine (B1664457) dyes have shown that substituents can induce both electronic and steric effects, impacting properties like bond length alternation and out-of-plane rotation, which in turn significantly alter the absorption and emission characteristics. chemrxiv.orgchemrxiv.org

Furthermore, computational models can be used to understand the radiative and non-radiative decay pathways from the excited state. For instance, studies on 1-cyanonaphthalene have explored the role of fast radiative cooling through recurrent fluorescence in its photostability. nih.gov The kinetic modeling of dissociation and radiative cooling of the 1-cyanonaphthalene cation involved calculations of vibrational frequencies and dissociation rate coefficients. nih.gov

Table 2: Predicted Photophysical Properties of this compound in Different Solvents (Hypothetical)

| Solvent | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Stokes Shift (nm) | Predicted Quantum Yield (Φ) |

| Toluene | 325 | 380 | 55 | 0.25 |

| Dichloromethane | 328 | 395 | 67 | 0.30 |

| Acetone | 330 | 410 | 80 | 0.38 |

| Ethanol | 332 | 425 | 93 | 0.45 |

Note: The data in this table is hypothetical and for illustrative purposes. Accurate prediction of these properties would require specific quantum chemical calculations for this compound.

Applications in Materials Science and Advanced Organic Systems

Utilization as a Versatile Building Block in Organic Synthesis and Materials Science

8-Chloronaphthalene-1-carbonitrile serves as a valuable and versatile building block for the synthesis of more complex organic molecules and functional materials. Its utility stems from the presence of two distinct and reactive functional groups on the rigid naphthalene (B1677914) framework. Researchers have developed convenient and high-yield, three-step syntheses for 8-halonaphthalene-1-carbonitriles, making these precursors readily accessible for further chemical transformations. researchgate.netumn.edu

The reactivity of the halogen and nitrile groups allows for selective modifications, enabling the construction of larger, tailored molecular architectures. For instance, the related compound 8-bromonaphthalene-1-carbonitrile can undergo palladium-catalyzed cyanation to yield naphthalene-1,8-dicarbonitrile. researchgate.netumn.edu This transformation highlights the potential of this compound to act as a precursor to molecules with altered electronic and structural properties. The general class of naphthalene carbonitriles is of interest for developing new materials, including polymers and dyes, due to their inherent optical and electronic characteristics. ontosight.ai

Table 1: Chemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value |

|---|---|

| CAS Number | 73399-88-9 |

| Molecular Formula | C₁₁H₆ClN |

| Molecular Weight | 187.62 g/mol |

| Topological Polar Surface Area | 23.8 Ų guidechem.com |

| Complexity | 230 guidechem.com |

| Heavy Atom Count | 13 guidechem.com |

Potential in Organic Electronics and Semiconductor Design

The development of novel organic semiconductors is a cornerstone of next-generation electronics. Polycyclic aromatic hydrocarbons (PAHs) represent a significant class of organic semiconductors, valued for their unique optical, electrical, and magnetic properties that arise from their extended π-conjugated systems. rsc.org The performance of optoelectronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is directly linked to the precise molecular structure of the PAH constituents. chemistryviews.org As a substituted naphthalene derivative, this compound is a strategic starting material for synthesizing tailored PAHs for these applications. rsc.orgchemistryviews.org

The efficiency of charge transport in organic semiconductor materials is critically dependent on the molecular packing in the solid state. Strong intermolecular electronic coupling, facilitated by close and ordered packing, is essential for efficient charge hopping between adjacent molecules. The crystal structure of this compound has been determined, providing insight into its solid-state arrangement. researchgate.netumn.edu

Table 2: Crystallographic Data for this compound This interactive table presents key crystallographic parameters.

| Parameter | Details | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netumn.edu |

| Isomorphism | Isomorphous with 8-bromonaphthalene-1-carbonitrile (Polymorph A) and naphthalene-1,8-dicarbonitrile | researchgate.netumn.edu |

| Molecular Arrangement | Disordered with respect to the location of the halogen atoms and the nitrile groups | researchgate.netumn.edu |

| Intermolecular Interactions | No intermolecular X···NC interactions observed in the solid state | researchgate.netumn.edu |

The synthesis of complex PAHs requires atomically precise methods to control the final structure and properties. chemistryviews.org this compound is an ideal precursor for such strategic syntheses. The chloro and cyano groups offer orthogonal reactivity, allowing for programmed, stepwise construction of larger π-systems.

Modern synthetic methods, such as palladium-catalyzed annulation, enable the fusion of smaller aromatic fragments to build complex PAHs. rsc.org The chlorine atom on the naphthalene core can act as a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing it to be connected to other aromatic units. Subsequent intramolecular cyclization reactions can then be employed to form new fused rings, extending the conjugation. nih.gov The nitrile group can also be transformed into other functionalities or used to direct the regioselectivity of these cyclizations, providing a high degree of control over the final molecular architecture. This strategic approach is crucial for creating novel PAHs with properties fine-tuned for specific electronic applications. rsc.orgchemistryviews.org

Precursor for the Development of Advanced Functional Materials

The utility of this compound as a versatile building block directly translates into its role as a precursor for a wide range of advanced functional materials. Its ability to participate in reactions that form larger, conjugated systems makes it a key component in the bottom-up synthesis of materials for organic electronics. rsc.org

The synthesis of extended PAHs from naphthalene-based starting materials is a proven strategy for creating compounds with significant potential in optoelectronic devices. chemistryviews.org By serving as a foundational unit, this compound enables the creation of materials whose properties are dictated by the final, larger structure. For example, derivatives like naphthalene-1,8-dicarbonitrile, which can be synthesized from the analogous bromo-compound, possess different electronic profiles and coordination capabilities, opening pathways to coordination polymers and other functional materials. researchgate.netumn.edu

Development of Optoelectronic Materials and Chromophores

The development of new chromophores (light-absorbing molecules) is essential for applications ranging from OLEDs to sensors and solar cells. The 1,8-disubstituted naphthalene scaffold is a well-established core for highly fluorescent and environmentally sensitive dyes, such as 1,8-naphthalimides. researchgate.net Theoretical investigations on 1,8-naphthalimide (B145957) derivatives show that their optical and electronic properties can be systematically tuned by introducing different substituent groups, making them promising candidates for luminescent and charge-transport materials in OLEDs. researchgate.net

Given its 1,8-substitution pattern, this compound represents a suitable starting point for the synthesis of novel chromophoric systems. The inherent π-conjugated naphthalene core provides the basic electronic structure, which can be modified and extended through reactions at the chloro and cyano positions to create donor-π-acceptor dyes and other complex chromophores. nih.gov The conversion of this precursor into various PAHs directly contributes to the library of available organic semiconductors, which are themselves a critical class of optoelectronic materials. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Chloronaphthalene-1-carbonitrile, and how can purity be validated?

- Answer : Synthesis typically involves halogenation and cyanation of naphthalene derivatives. For example, chlorination at position 8 can be achieved using chlorinating agents like Cl2 or SO2Cl2 under controlled conditions, followed by nitrile group introduction via Rosenmund-von Braun or nucleophilic substitution reactions. Purity validation requires HPLC or GC-MS for organic impurities, coupled with elemental analysis (C, H, N, Cl) to confirm stoichiometry. Melting point determination and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy are critical for structural confirmation .

Q. What safety protocols should be followed when handling this compound?

- Answer : Use nitrile gloves, chemical-resistant lab coats, and eye protection. Work in a fume hood to avoid inhalation. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Environmental release must be prevented due to potential bioaccumulation risks . Respiratory protection (e.g., N95 masks) is recommended if airborne particles are generated .

Q. How can researchers ensure reproducibility in experimental studies involving this compound?

- Answer : Document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps in detail. Use standardized characterization methods (e.g., NMR, IR, melting point). Adhere to guidelines for reporting experimental procedures, as outlined in scientific journals (e.g., Beilstein Journal of Organic Chemistry), to enable replication .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Answer : Density Functional Theory (DFT) can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies may assess interactions with biological targets. Software like Gaussian or ORCA, combined with cheminformatics tools (e.g., RDKit), can simulate reaction pathways and optimize catalysts .

Q. How can contradictions in toxicological data for chlorinated naphthalenes be resolved?

- Answer : Apply risk-of-bias assessment tools (e.g., Table C-6/C-7 from ATSDR reports) to evaluate study design flaws. Conduct dose-response studies in in vitro models (e.g., hepatic cell lines) to clarify metabolic pathways. Cross-validate findings with in silico toxicity prediction platforms like EPA’s TEST or OECD QSAR Toolbox .

Q. What advanced spectroscopic techniques are effective in studying substituent effects on the naphthalene core?

- Answer : X-ray crystallography provides precise structural data on halogen and nitrile group orientations. Time-resolved fluorescence spectroscopy can probe electronic interactions between substituents. Solid-state NMR (<sup>35</sup>Cl or <sup>14</sup>N) reveals dynamic behavior in crystalline phases .

Methodological Considerations

Q. How should researchers design experiments to assess environmental persistence of this compound?

- Answer : Use OECD 301/302 biodegradation tests to measure half-life in water/soil. Employ LC-MS/MS to track degradation products. Model partitioning coefficients (log Kow, Henry’s Law constant) to predict environmental fate .

Q. What strategies optimize the compound’s solubility for biological assays?

- Answer : Use co-solvents (DMSO, ethanol) at ≤1% v/v to avoid cytotoxicity. Micellar encapsulation with surfactants (e.g., Tween-80) or cyclodextrins enhances aqueous solubility. Pre-formulation studies (DSC, PXRD) identify stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.